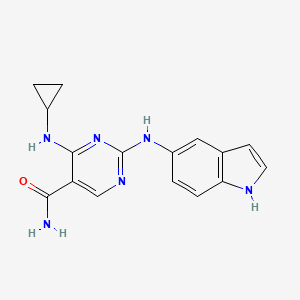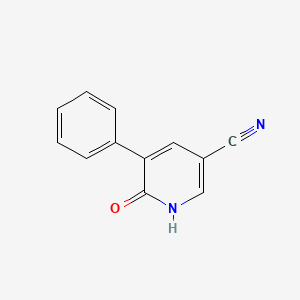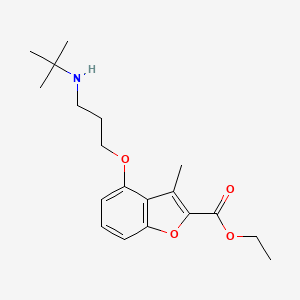
4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Compounds of this class are often studied for their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the indole moiety: This step often involves coupling reactions, such as Suzuki or Stille coupling, using indole derivatives.
Cyclopropylamine addition: The cyclopropylamine group can be introduced via nucleophilic substitution reactions.
Final carboxamide formation: This can be done through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring or the carboxamide group, potentially forming reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrimidine or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain kinases involved in cell signaling, thereby exerting anti-cancer effects.
相似化合物的比较
Similar Compounds
- 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxylate
- 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-thiol
- 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-sulfonamide
Uniqueness
Compared to similar compounds, 4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide may exhibit unique biological activities due to the specific arrangement of its functional groups. The presence of the cyclopropylamino and indole moieties can significantly influence its binding affinity and selectivity towards molecular targets.
属性
分子式 |
C16H16N6O |
|---|---|
分子量 |
308.34 g/mol |
IUPAC 名称 |
4-(cyclopropylamino)-2-(1H-indol-5-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H16N6O/c17-14(23)12-8-19-16(22-15(12)20-10-1-2-10)21-11-3-4-13-9(7-11)5-6-18-13/h3-8,10,18H,1-2H2,(H2,17,23)(H2,19,20,21,22) |
InChI 键 |
YKYVBDDWMGCDGK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC4=C(C=C3)NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871959.png)
![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)


![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B13871982.png)

![1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone](/img/structure/B13871987.png)

![5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)



